molecular formula C7H2Cl2F3NO B3038203 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride CAS No. 80194-72-5

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No.: B3038203
CAS No.: 80194-72-5
M. Wt: 243.99 g/mol
InChI Key: SNIMEAODTKIPAR-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride: is an organic compound with the molecular formula C7H2Cl2F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chloro and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions . This reaction introduces the carbonyl chloride group into the pyridine ring.

Industrial Production Methods: Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride. The reaction is catalyzed by chromium oxide-alumina (CrO-Al) at a temperature of around 300°C . This method ensures a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide derivative, while coupling with an aryl boronic acid would produce a biaryl compound.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly those requiring the trifluoromethyl group for enhanced metabolic stability and bioavailability . It serves as an intermediate in the synthesis of various drugs.

Industry: In the agrochemical industry, it is used to synthesize active ingredients for pesticides and herbicides. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group. This functional group allows for further derivatization and enhances its reactivity in various chemical reactions . Additionally, the position of the chloro and trifluoromethyl groups on the pyridine ring can significantly influence the compound’s chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-1-3(7(10,11)12)2-13-5(4)6(9)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIMEAODTKIPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

89.3 g of 3-chloro-5-trifluoromethyl-2-pyridinecarboxylic acid (Example P3) are slowly heated to reflux with 60 ml of thionyl chloride and the mixture is then stirred at that temperature for 4 hours, after which it is cooled to 25° C. and concentrated to dryness in vacuo. Twice, toluene is added and the mixture is again concentrated to dryness. 94.0 g of the desired product are obtained in the form of a yellow residue.
Quantity
89.3 g
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Reaction Step One
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60 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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